![molecular formula C10H16N2O2 B12909147 N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87783-73-1](/img/structure/B12909147.png)
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole. Further modifications, such as sulfochlorination and treatment with aqueous ammonia, lead to the formation of the target compound .
Industrial Production Methods
Industrial production methods for N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide often involve multi-step processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction can produce 2-methyl-4-isobutyl-5-aminomethyl oxazole.
Aplicaciones Científicas De Investigación
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human carbonic anhydrase II, an enzyme involved in various physiological processes . This inhibition can lead to therapeutic effects in conditions like glaucoma.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound shares a similar oxazole ring structure and exhibits antibacterial and antimonooxidase activities.
2-Methyl-5-phenyloxazole: Another oxazole derivative, used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
87783-73-1 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-9-10(11-7(3)13)14-8(4)12-9/h6H,5H2,1-4H3,(H,11,13) |
Clave InChI |
SPSUJNYURLYCJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)NC(=O)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
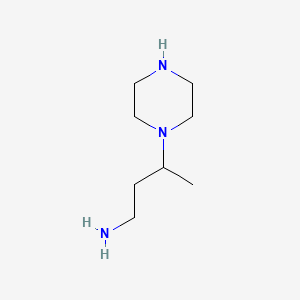
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
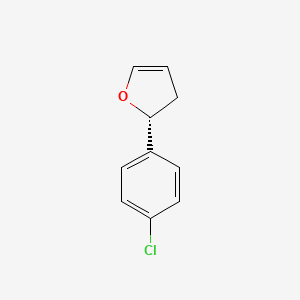
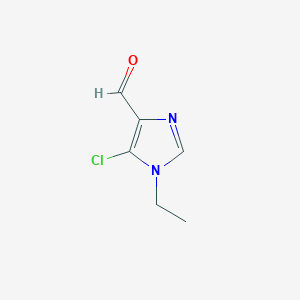
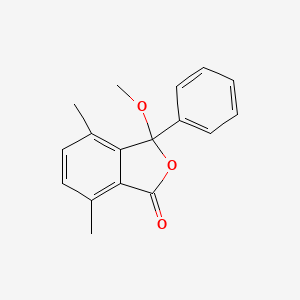
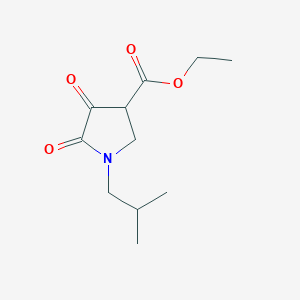
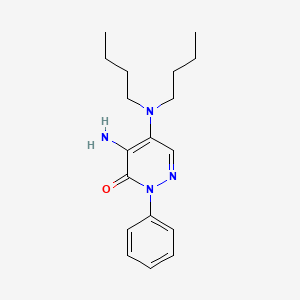

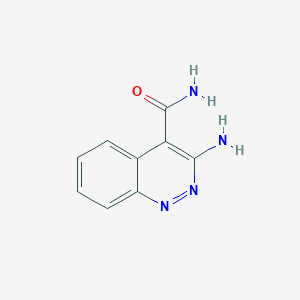

![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
